3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol is a complex organic compound that features a unique combination of functional groups, including an allyl group, a methoxy group, a morpholinomethyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol typically involves multiple steps, starting from readily available precursors. One common approach is to start with eugenol (4-allyl-2-methoxyphenol), which undergoes a series of reactions to introduce the morpholinomethyl group and the propanediol moiety.
Nitration and Reduction: Eugenol can be nitrated using nitric acid to form 4-allyl-2-methoxy-6-nitrophenol, which is then reduced to 4-allyl-2-methoxy-6-aminophenol.
Morpholinomethylation: The aminophenol derivative is then reacted with formaldehyde and morpholine to introduce the morpholinomethyl group.
Propanediol Introduction: Finally, the phenoxy group is reacted with 1,3-propanediol under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Tin and hydrochloric acid (Sn/HCl) are commonly used for reducing nitro groups to amines.
Substitution: Strong nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of nitro groups yields amines.
Scientific Research Applications
3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and polymers.
Biology: Its derivatives may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Industry: Used in the production of biobased polymers and materials.
Mechanism of Action
The mechanism of action of 3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholinomethyl group can enhance its binding affinity to certain targets, while the allyl and methoxy groups can influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): A precursor in the synthesis of the target compound.
4-Allyl-2-methoxy-6-aminophenol: An intermediate in the synthesis.
3-(4-Allyl-2-methoxy-6-(piperidinomethyl)phenoxy)-1,2-propanediol: A structurally similar compound with a piperidinomethyl group instead of a morpholinomethyl group.
Uniqueness
The uniqueness of 3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol lies in its combination of functional groups, which confer distinct chemical and biological properties. The morpholinomethyl group, in particular, can enhance its solubility and binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
102612-77-1 |
---|---|
Molecular Formula |
C18H27NO5 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-[2-methoxy-6-(morpholin-4-ylmethyl)-4-prop-2-enylphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C18H27NO5/c1-3-4-14-11-15(13-19-6-9-23-10-7-19)18(16(12-14)22-2)24-17(21)5-8-20/h3,11-12,17,20-21H,1,4-10,13H2,2H3 |
InChI Key |
YSPHNNGPUITKLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CCO)O)CN2CCOCC2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.